molecular formula C9H11NO3 B13927612 Benzene, 2-ethyl-1-methoxy-4-nitro- CAS No. 90610-18-7

Benzene, 2-ethyl-1-methoxy-4-nitro-

Cat. No.: B13927612
CAS No.: 90610-18-7
M. Wt: 181.19 g/mol
InChI Key: TUWCJWLEBXKNJD-UHFFFAOYSA-N
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Description

Benzene, 2-ethyl-1-methoxy-4-nitro- is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro- typically involves a multi-step process. One common method includes the nitration of 2-ethyl-1-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Benzene, 2-ethyl-1-methoxy-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 2-ethyl-1-methoxy-4-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Properties

CAS No.

90610-18-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-ethyl-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3

InChI Key

TUWCJWLEBXKNJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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